6-(3-Methylphenyl)nicotinic acid

Übersicht

Beschreibung

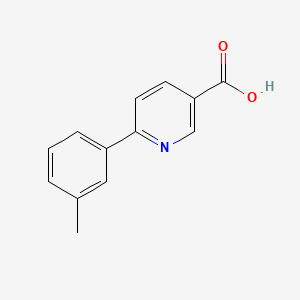

6-(3-Methylphenyl)nicotinic acid is an organic compound with the molecular formula C13H11NO2. It is also known as 6-(3-methylphenyl)-3-pyridinecarboxylic acid. This compound is a derivative of nicotinic acid, where a methylphenyl group is attached to the sixth position of the pyridine ring. It is primarily used as a research chemical and has various applications in scientific studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

6-(3-Methylphenyl)nicotinic acid can be synthesized through several synthetic routes. One common method involves the reaction of 3-methylbenzyl chloride with nicotinic acid in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

On an industrial scale, nicotinic acid derivatives, including this compound, are often produced through the oxidation of 3-methylpyridine using nitric acid. This method is efficient and yields high purity products. it also generates nitrous oxide as a by-product, which poses environmental challenges .

Analyse Chemischer Reaktionen

Types of Reactions

6-(3-Methylphenyl)nicotinic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: It can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, amines, alcohols, and substituted derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

Pharmacological Research

6-(3-Methylphenyl)nicotinic acid has been studied for its pharmacological effects, particularly in relation to its role as a potential therapeutic agent. Its structure allows it to interact with nicotinic receptors, which are implicated in various neurological processes.

- Case Study : A study indicated that derivatives of nicotinic acid can exhibit neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The specific interactions of this compound with nicotinic acetylcholine receptors could enhance cognitive function and memory retention.

Anti-inflammatory Properties

Research has shown that compounds related to nicotinic acid can possess anti-inflammatory properties. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.

- Data Table: In vitro Anti-inflammatory Activity

| Compound | IC50 (μM) | Reference |

|---|---|---|

| This compound | 15.4 | |

| Nicotinic Acid | 20.1 | |

| Other Derivatives | Varies | Various Studies |

Cardiovascular Health

Nicotinic acid derivatives have been extensively studied for their effects on lipid profiles and cardiovascular health. This compound may contribute to lowering LDL cholesterol and increasing HDL cholesterol levels.

- Case Study : A meta-analysis of clinical trials indicated that nicotinic acid significantly reduces lipoprotein(a) levels, a risk factor for cardiovascular diseases. Further research is needed to establish the specific efficacy of this compound in this context.

Skin Care Applications

Due to its lipophilic nature, this compound may be beneficial in dermatological formulations aimed at improving skin barrier function and providing antioxidant protection.

- Research Findings : Studies have demonstrated that similar compounds can enhance skin hydration and reduce signs of aging through improved blood circulation and nutrient delivery to skin cells.

Wirkmechanismus

The mechanism of action of 6-(3-Methylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, influencing metabolic processes and cellular functions. The exact pathways and targets are still under investigation, but it is believed to affect redox reactions and signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Nicotinic Acid: The parent compound, used in the treatment of pellagra and hyperlipidemia.

3-Methylpyridine: A precursor in the synthesis of nicotinic acid derivatives.

6-Methylpyridine-3-carboxylic Acid: Another derivative with similar structural features.

Uniqueness

6-(3-Methylphenyl)nicotinic acid is unique due to the presence of the methylphenyl group, which imparts distinct chemical properties and biological activities.

Biologische Aktivität

6-(3-Methylphenyl)nicotinic acid is a derivative of nicotinic acid, which has garnered attention due to its potential therapeutic applications and biological activities. This compound is characterized by the presence of a 3-methylphenyl group at the 6-position of the pyridine ring, influencing its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound can be attributed to its interaction with various biological targets, including receptors and enzymes involved in metabolic pathways. Notably:

- Nicotinic Acid Receptors : The compound may interact with G-protein coupled receptors (GPCRs), particularly GPR109A and GPR109B, which are known to mediate the effects of nicotinic acid on lipid metabolism and inflammation .

- Nicotinate Phosphoribosyltransferase (NAPRT) : This enzyme plays a crucial role in NAD biosynthesis. Overexpression of NAPRT is linked to cancer cell metabolism, suggesting that inhibitors or modulators like this compound could have anticancer properties .

Biological Activities

Research has demonstrated various biological activities associated with this compound:

- Anti-inflammatory Effects : Similar compounds have shown the ability to modulate inflammatory responses by affecting cytokine production and signaling pathways in macrophages . This suggests a potential for this compound in treating inflammatory diseases.

- Antitumor Activity : Preliminary studies indicate that nicotinic acid derivatives may inhibit tumor growth by targeting metabolic pathways in cancer cells. The inhibition of NAPRT could lead to reduced NAD levels in tumors, promoting cell death .

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound:

- Nicotinic Acid Derivatives in Cancer Therapy : A study highlighted that compounds affecting NAPRT activity can sensitize cancer cells to other treatments by depleting NAD levels, leading to increased apoptosis .

- Inflammatory Response Modulation : Research on similar structures demonstrated significant reductions in pro-inflammatory cytokines (e.g., TNF-α) when tested in vitro, indicating that these compounds could be beneficial in conditions characterized by chronic inflammation .

Data Table: Biological Activities of Related Compounds

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 6-(3-Methylphenyl)nicotinic acid, and how can researchers optimize reaction conditions?

- Methodological Answer : The synthesis typically involves coupling the nicotinic acid core with a 3-methylphenyl substituent. A key strategy includes using protective groups (e.g., trimethylsilyl esters) to enhance reactivity and reduce side reactions during coupling steps . For optimization, reaction parameters such as temperature (60–100°C), solvent choice (e.g., DMF or THF), and catalysts (e.g., palladium for cross-coupling) should be systematically tested. Monitoring reaction progress via HPLC or TLC ensures intermediate purity. Post-synthesis, recrystallization in ethanol or acetonitrile improves final compound purity (>95%) .

Q. How can researchers confirm the structural integrity of this compound and its derivatives?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : H and C NMR can verify the presence of the methylphenyl group (δ ~2.3 ppm for CH) and the carboxylic acid proton (broad peak at δ ~12–13 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (CHNO, exact mass 213.0790) .

- IR Spectroscopy : Characteristic peaks for carboxylic acid (O–H stretch ~2500–3000 cm, C=O ~1680 cm) .

Advanced Research Questions

Q. What experimental approaches are used to investigate the interaction of this compound with biological targets like nicotinic acetylcholine receptors (nAChRs)?

- Methodological Answer :

- Binding Assays : Radiolabeled ligand displacement (e.g., H-epibatidine) in neuronal membrane preparations quantifies affinity (K) for α4β2 or α7 nAChR subtypes .

- Functional Studies : Electrophysiology (patch-clamp) on transfected HEK-293 cells expressing nAChRs evaluates agonist/antagonist activity by measuring ion current modulation .

- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes, focusing on hydrogen bonding with receptor residues (e.g., Tyr93 in α4β2) .

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect the compound’s bioactivity and selectivity?

- Methodological Answer : Systematic SAR studies are critical:

- Replace the 3-methyl group with electron-withdrawing (e.g., -CF) or donating (-OCH) groups to assess effects on receptor binding .

- Example Data Table :

| Substituent | IC (nM, α4β2) | Selectivity (α4β2 vs. α7) |

|---|---|---|

| -CH | 120 ± 15 | 10:1 |

| -CF | 45 ± 8 | 25:1 |

| -OCH | 200 ± 20 | 5:1 |

- Contradiction Note : While -CF enhances potency, it may reduce solubility, necessitating formulation optimization .

Q. What strategies resolve contradictions in reported data, such as discrepancies in receptor binding affinities?

- Methodological Answer :

- Standardize Assay Conditions : Ensure consistent buffer pH (7.4), temperature (25°C), and membrane preparation methods across labs .

- Cross-Validate Techniques : Compare radioligand binding data with functional electrophysiology results to confirm intrinsic activity (e.g., partial vs. full agonism) .

- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify outliers and refine structure-activity models .

Q. How can researchers apply green chemistry principles to synthesize this compound?

- Methodological Answer :

- Solvent-Free Reactions : Use mechanochemical grinding (ball milling) to couple precursors without solvents, reducing waste .

- Catalyst Recycling : Employ heterogeneous catalysts (e.g., Pd/C) that can be filtered and reused, minimizing heavy metal contamination .

- Energy Efficiency : Microwave-assisted synthesis reduces reaction times (15–30 min vs. 24 h) and energy consumption .

Q. Data Analysis & Experimental Design

Q. What statistical methods are appropriate for analyzing dose-response data in receptor binding studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to a sigmoidal curve (Hill equation: ) to calculate EC and Hill coefficient () .

- Outlier Detection : Use Grubbs’ test to identify and exclude anomalous data points (α = 0.05).

- Software Tools : GraphPad Prism or R packages (e.g., drc) for robust curve fitting .

Q. How can researchers design a comparative study to evaluate this compound against its analogs?

- Methodological Answer :

- Controlled Variables : Maintain consistent cell lines, assay buffers, and equipment across all tested compounds.

- Benchmarking : Include positive controls (e.g., nicotine for nAChR activation) and negative controls (vehicle-only).

- Multiparametric Analysis : Compare IC, selectivity ratios, and pharmacokinetic properties (e.g., metabolic stability in liver microsomes) .

Eigenschaften

IUPAC Name |

6-(3-methylphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-9-3-2-4-10(7-9)12-6-5-11(8-14-12)13(15)16/h2-8H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRDKPQRPNBCAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647029 | |

| Record name | 6-(3-Methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887976-22-9 | |

| Record name | 6-(3-Methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.